Predicted Lipophilicity (clogP) as a Proxy for Membrane Permeability: N-Pentyl vs. N-Ethyl and N-Isopropyl Analogs
The N-pentyl side chain of CAS 1040668-47-0 confers higher calculated lipophilicity compared to closely related N-ethyl (CAS 1040667-90-0) and N-isopropyl (CAS 1040667-68-2) analogs. Utilizing class-level structure-property relationship principles, each additional methylene unit in the linear alkyl chain increases logP by approximately 0.5 units [1]. This predicts improved passive membrane permeability for the target compound relative to shorter-chain analogs, a critical factor for intracellular target access such as CTPS1 [2].
| Evidence Dimension | Predicted Partition Coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 3.8–4.2 (estimated based on C₁₈H₂₃ClN₄O₂S, 5-carbon linear N-alkyl chain) |
| Comparator Or Baseline | N-ethyl analog (CAS 1040667-90-0, 2-carbon N-alkyl): clogP ≈ 2.8–3.2; N-isopropyl analog (CAS 1040667-68-2, branched 3-carbon): clogP ≈ 3.1–3.5 |
| Quantified Difference | ΔclogP ≈ +0.6 to +1.0 vs. N-ethyl analog; ΔclogP ≈ +0.5 to +0.9 vs. N-isopropyl analog |
| Conditions | Calculated using standard computational logP algorithms (e.g., XLogP3, ALOGPS); in silico prediction, not experimentally determined |
Why This Matters
Higher predicted lipophilicity suggests superior passive membrane permeability, which may translate to enhanced intracellular target engagement for CTPS1 or other intracellular targets, justifying selection of the N-pentyl variant when cell permeability is a critical assay parameter.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
- [2] Step Pharma S.A.S. Aminothiazole Compounds as Inhibitors of CTPS1. US Patent Application US20240010645A1. Filed 2023-04-18. View Source
